molecular formula C24H25N3O5S2 B12468297 4-methyl-N-[4-(phenylsulfamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

4-methyl-N-[4-(phenylsulfamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B12468297
M. Wt: 499.6 g/mol
InChI Key: MWGHVWARRMQPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[4-(phenylsulfamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-(phenylsulfamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Phenylsulfamoyl Group: The phenylsulfamoyl group is introduced via a sulfonation reaction, where the benzamide core reacts with phenylsulfonyl chloride in the presence of a base.

    Attachment of the Pyrrolidin-1-ylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-(phenylsulfamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of sulfonyl groups to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-[4-(phenylsulfamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-(phenylsulfamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-phenylbenzamide: A simpler analog with similar structural features but lacking the sulfonyl and pyrrolidinyl groups.

    4-methyl-N-phenylbenzamide: Another analog with a similar core structure but without the sulfonyl and pyrrolidinyl modifications.

Uniqueness

4-methyl-N-[4-(phenylsulfamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25N3O5S2

Molecular Weight

499.6 g/mol

IUPAC Name

4-methyl-N-[4-(phenylsulfamoyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C24H25N3O5S2/c1-18-9-10-19(17-23(18)34(31,32)27-15-5-6-16-27)24(28)25-20-11-13-22(14-12-20)33(29,30)26-21-7-3-2-4-8-21/h2-4,7-14,17,26H,5-6,15-16H2,1H3,(H,25,28)

InChI Key

MWGHVWARRMQPJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.